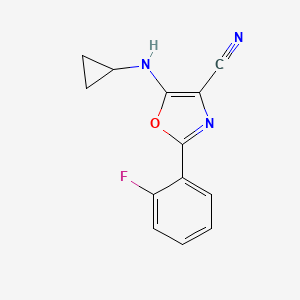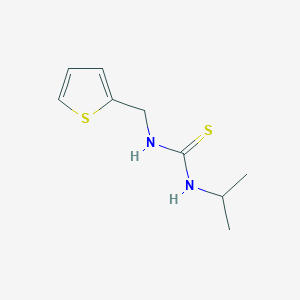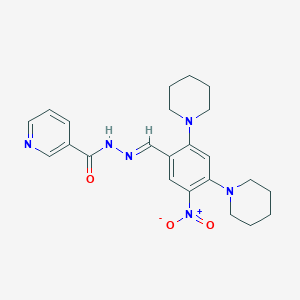![molecular formula C20H20O4 B5775097 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)
3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EPOB-D or EPOB, is a synthetic compound that has been studied for its potential use in various scientific research applications. It belongs to the class of flavonoids and has been found to possess a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood, but it has been found to modulate various signaling pathways involved in cancer cell growth, neuroprotection, and cardiovascular disease. 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and physiological effects:
3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been found to protect neurons from oxidative stress and apoptosis. Additionally, 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure.
实验室实验的优点和局限性
One advantage of using 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is its ability to selectively target cancer cells and protect neurons from oxidative stress and apoptosis. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential use in certain research applications.
未来方向
There are several future directions for research on 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. One direction is to further investigate its potential use in cancer research and to identify the specific signaling pathways involved in its anti-cancer effects. Another direction is to investigate its potential use in neuroprotection and to identify the specific mechanisms involved in its neuroprotective effects. Additionally, further research is needed to investigate its potential use in cardiovascular disease research and to identify the specific mechanisms involved in its cardioprotective effects.
合成方法
The synthesis of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of 3-methoxybenzyl bromide, which is then reacted with 4-methylcoumarin in the presence of a base to yield the intermediate product. The intermediate product is then reacted with ethyl bromide and a palladium catalyst to yield the final product, 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one.
科学研究应用
3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and cardiovascular disease research. It has been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been found to have neuroprotective effects and has been shown to protect neurons from oxidative stress and apoptosis. Additionally, 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to have cardioprotective effects and has been shown to improve cardiac function in animal models of heart failure.
属性
IUPAC Name |
3-ethyl-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-17-13(2)18-9-8-16(11-19(18)24-20(17)21)23-12-14-6-5-7-15(10-14)22-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTJIMZSNMZVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)OC)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)


![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)

![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)


![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)
